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Compound of Interest

Compound Name: 1-Methoxy-3-methylcyclohexane

Cat. No.: B2764925

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied
Chemistry (IUPAC) nomenclature for substituted methylcyclohexane ethers. It is designed to
serve as a detailed reference, ensuring accurate and unambiguous communication of these
chemical structures. This document outlines the systematic rules for naming these compounds,
including the prioritization of functional groups, numbering of the carbon framework, and
designation of stereochemistry. Furthermore, it includes representative experimental protocols
and quantitative data to provide practical context.

Core Principles of IUPAC Nomenclature for Ethers

Ethers are a class of organic compounds characterized by an oxygen atom connected to two
alkyl or aryl groups (R-O-R’). According to IUPAC nomenclature, ethers are treated as alkanes
substituted with an alkoxy (-OR) group. The ether functional group does not have a
characteristic suffix and is always named as a prefix.[1][2]

The fundamental steps for naming substituted methylcyclohexane ethers are as follows:

« |dentify the Parent Structure: The parent structure is the main hydrocarbon chain or ring. In
the case of methylcyclohexane ethers, the cyclohexane ring is typically the parent structure,
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unless the alkyl group attached to the oxygen is larger and more complex.[3] The longest
carbon chain or the ring with more carbon atoms is chosen as the parent.[4]

« |dentify the Alkoxy Substituent: The -OR group is named as an "alkoxy" group by taking the
name of the alkyl group and changing the "-yl" ending to "-oxy" (e.g., -OCHs is methoxy, -
OCH2CHs is ethoxy).[5]

e Numbering the Cyclohexane Ring:

o The numbering of the ring is done to give the substituents the lowest possible locants
(positions).[6]

o The "lowest set of locants" rule is applied, which means comparing the locant sets term by
term and choosing the one with the lowest number at the first point of difference.[6]

o All substituents, including the alkoxy group and methyl groups, are considered together
when determining the lowest locant set.[6]

» Alphabetical Ordering of Substituents: All substituent names (e.g., ethoxy, methyl, chloro) are
listed in alphabetical order, irrespective of their locant numbers.[1]

o Designation of Stereochemistry:

o Relative Stereochemistry: The terms cis and trans are used to describe the relative
orientation of two substituents on the cyclohexane ring. Cis indicates that the substituents
are on the same face of the ring, while trans indicates they are on opposite faces.[7][8]

o Absolute Stereochemistry: The Cahn-Ingold-Prelog (CIP) priority rules are used to assign
the absolute configuration (R or S) to each stereocenter. These descriptors are placed in
parentheses at the beginning of the IUPAC name.[9]

Examples of IUPAC Nomenclature for Substituted
Methylcyclohexane Ethers

Example 1: 1-Methoxy-2-methylcyclohexane

e Parent Structure: Cyclohexane
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o Substituents: A methoxy group (-OCHs) and a methyl group (-CHs).

e Numbering: To assign the lowest locants, we can start at either the methoxy- or methyl-
substituted carbon. In either case, the locants are 1 and 2.

o Alphabetical Order: "Methoxy" comes before "methyl". Therefore, the name is 1-methoxy-2-
methylcyclohexane.

o Stereochemistry: This compound can exist as cis and trans diastereomers.
o cis-1-Methoxy-2-methylcyclohexane
o trans-1-Methoxy-2-methylcyclohexane

» Absolute Configuration: For a specific enantiomer, the name would include the R/S
descriptors, for example, (1R,2S)-1-methoxy-2-methylcyclohexane.

Example 2: 1-Ethoxy-1,4-dimethylcyclohexane
o Parent Structure: Cyclohexane
o Substituents: An ethoxy group (-OCH2CHs) and two methyl groups (-CHs).

» Numbering: To achieve the lowest locant set, we start numbering at the carbon with two
substituents (the ethoxy and one methyl group). This gives the locant set 1,1,4.

» Alphabetical Order: "Ethoxy" comes before "dimethyl".
e Final Name: 1-ethoxy-1,4-dimethylcyclohexane.

o Stereochemistry: This compound can also exist as cis and trans isomers based on the
relative positions of the C1-ethoxy/methyl groups and the C4-methyl group. For instance, cis-
1-ethoxy-1,4-dimethylcyclohexane.

Quantitative Data

The physical and spectroscopic properties of substituted methylcyclohexane ethers are crucial
for their identification and characterization. Below is a summary of data for representative
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compounds.
. Key
Molecular Mo!ecular Boiling Refractive Spectrosco
Compound Weight ( . Index .
Formula Point (°C) pic
g/mol ) (n20/D)
Features
1- MS (m/z):
Methoxycyclo  C7H140 114.19 134-136 1.438 114 (M+), 83,
hexane 58, 45.[10]
IR (cm™2):
1-Methoxy-2- Characteristic
methylcycloh CsH160 128.21 Not available Not available C-O stretch
exane around 1100.
[11]
13C NMR:
Signals for
1-Methoxy-4- methoxy
methylcycloh CsH160 128.21 148 1.432-1.436 carbon (~56
exane ppm) and ring
carbons.[3]
[12]
Structure
1-Ethoxy-2- confirmed by
methylcycloh CoH180 142.24 Not available Not available IUPAC name
exane in PubChem.
[13]

Experimental Protocols

The Williamson ether synthesis is a versatile and widely used method for the preparation of

both symmetrical and unsymmetrical ethers, including substituted methylcyclohexane ethers.[7]

[9]

Protocol: Synthesis of cis- and trans-1-Methoxy-4-methylcyclohexane
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This protocol describes the synthesis of 1-methoxy-4-methylcyclohexane from 4-
methylcyclohexanol via the Williamson ether synthesis.

Materials:

4-Methylcyclohexanol (mixture of cis and trans isomers)
e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous Tetrahydrofuran (THF)

e lodomethane (CHsl)

o Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Saturated aqueous sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

o Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar
and a reflux condenser is placed under a nitrogen atmosphere.

 Alcohol Deprotonation: Anhydrous THF (30 mL) and 4-methylcyclohexanol (5.0 g, 43.8
mmol) are added to the flask. The solution is cooled to 0 °C in an ice bath. Sodium hydride
(2.1 g of 60% dispersion, 52.5 mmol) is added portion-wise over 15 minutes. The mixture is
allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases.

o Ether Formation: The flask is cooled again to 0 °C, and iodomethane (6.8 g, 3.0 mL, 48.2
mmol) is added dropwise via syringe. The reaction mixture is then stirred at room
temperature overnight.

o Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NHaCl
solution (20 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the agueous
layer is extracted with diethyl ether (3 x 30 mL).
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 Purification: The combined organic layers are washed with brine (50 mL), dried over
anhydrous MgSOa, filtered, and the solvent is removed under reduced pressure using a

rotary evaporator.

o Characterization: The resulting crude product, a mixture of cis- and trans-1-methoxy-4-
methylcyclohexane, can be purified by fractional distillation or column chromatography. The
product identity and purity are confirmed by *H NMR, 3C NMR, and GC-MS.

Mandatory Visualizations

The following diagram illustrates the logical steps involved in determining the IUPAC name for

a substituted methylcyclohexane ether.
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Logical Workflow for IUPAC Nomenclature

Identify Parent Structure
(Cyclohexane Ring)

l

Identify and Name All Substituents
(e.g., methoxy, methyl, chloro)

l

Determine Lowest Locant Set for All Substituents

l

Arrange Substituents Alphabetically

l

Determine Relative Stereochemistry
(cis/trans)

l

Determine Absolute Stereochemistry
(R/S) if applicable

l

Assemble Full IUPAC Name
(Stereo + Prefixes + Parent)

Click to download full resolution via product page

Fig. 1: IUPAC Naming Workflow

The diagram below outlines the key stages in the synthesis and characterization of a
substituted methylcyclohexane ether.
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Experimental Workflow for Synthesis and Characterization

Synthesis

Start:
4-Methylcyclohexanol

Deprotonation
(NaH in THF)

Alkylation
(CH3I)

Workup & Purification

Quench Reaction
(ag. NH4Cl)

;

Extraction
(Diethyl Ether)

;

Dry Organic Layer
(MgS04)

;

Concentration
(Rotary Evaporator)

Y

Purification
(Distillation/Chromatography)

Analysis

NMR Spectroscopy
(1H, 13C)

IR Spectroscopy

Click to download full resolution via product page

Fig. 2: Synthesis & Analysis Workflow
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Substituted cyclic ethers can be designed as inhibitors for various enzymes, including those
critical for cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2
can lead to cell cycle arrest and is a target for anti-cancer drug development.[14] The following
diagram illustrates a simplified cell cycle pathway and the point of intervention for a
hypothetical substituted methylcyclohexane ether designed as a CDK2 inhibitor.

Hypothetical Inhibition of CDK2 Signaling Pathway

Substituted
Methylcyclohexane

Ether (Inhibitor)

inhibits

Cyclin E / CDK2
Active Complex

phosphorylates (inactivates)

\releases

v

E2F
Transcription Factor

activates transcription for
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Fig. 3: Cell Cycle Inhibition Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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